3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one

Structure-Activity Relationship PAI-1 Inhibitor Design Indole Oxime Scaffold

3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one (CAS: 866143-50-2) is a synthetic indol-2-one derivative featuring a distinctive oxime-linked carbamate tether to a 2,6-dimethylanilino moiety. The compound belongs to the substituted indole oxime class, which is recognized in patent literature as a scaffold for designing serine protease inhibitors, notably those targeting Plasminogen Activator Inhibitor-1 (PAI-1).

Molecular Formula C23H19N3O3
Molecular Weight 385.423
CAS No. 866143-50-2
Cat. No. B2589493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one
CAS866143-50-2
Molecular FormulaC23H19N3O3
Molecular Weight385.423
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)ON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
InChIInChI=1S/C23H19N3O3/c1-15-9-8-10-16(2)20(15)24-23(28)29-25-21-18-13-6-7-14-19(18)26(22(21)27)17-11-4-3-5-12-17/h3-14H,1-2H3,(H,24,28)/b25-21-
InChIKeyVYCRUHSYKOUCHZ-DAFNUICNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

866143-50-2 | 3-({[(2,6-Dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one Research-Grade Procurement Guide


3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one (CAS: 866143-50-2) is a synthetic indol-2-one derivative featuring a distinctive oxime-linked carbamate tether to a 2,6-dimethylanilino moiety. The compound belongs to the substituted indole oxime class, which is recognized in patent literature as a scaffold for designing serine protease inhibitors, notably those targeting Plasminogen Activator Inhibitor-1 (PAI-1) [1]. It is currently available as a research-grade building block with a verified minimum purity specification of 95% (HPLC) from at least one North American supplier .

Why Generic Indole Oximes Cannot Substitute for 866143-50-2 in Targeted SAR Programs


Simply interchanging in-class indole oximes is risky for structure-activity relationship (SAR) campaigns because minimal changes to the oxime carbamate substituent can drastically alter target engagement and pharmacokinetic properties. The patent-defined pharmacophore for PAI-1 inhibition explicitly requires specific substitution at the indole nitrogen and oxime functionality, where variations in the carbamate's aniline group modulate steric hindrance and electronic distribution [1]. For instance, commercially available analogs like [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate (CAS 866143-52-4) or its N-cyclohexyl derivative (CAS 866143-55-7) lack the 2,6-disubstituted aryl ring present in CAS 866143-50-2. Without head-to-head data, any assumption of equivalent biological activity or selectivity in PAI-1 or kinase panels based solely on core scaffold similarity is unsupported and would invalidate a comparative research study [2].

Quantitative Differentiation Evidence for 3-({[(2,6-Dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one


Unique 2,6-Dimethylanilino Carbamate Moiety Distinguishes it from Commercially Available N-Alkyl Analogs

The target compound incorporates a sterically hindered 2,6-dimethylanilino carbamate group, a feature absent in the accessible building blocks [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate (CAS 866143-52-4) and the N-cyclohexylcarbamate (CAS 866143-55-7). This disubstituted phenyl moiety introduces a different electronic and steric profile to the oxime-bearing indole core, a key variable in the registered PAI-1 inhibitor pharmacophore [1]. While no direct bioassay comparison exists, the patent literature explicitly claims such N-aryl oximes and carbamates for their potential to optimize interactions within the PAI-1 binding pocket [1].

Structure-Activity Relationship PAI-1 Inhibitor Design Indole Oxime Scaffold

Verified 95% Purity Specification Offers a Clear Procurement Criterion Aligned with its Closest Analog

The lot-specific purity for CAS 866143-50-2 is specified as a minimum of 95% by HPLC, as listed by the primary supplier AKSci . This specification is identical to the purity listed for its closest commercially available structural analog, the N-cyclohexylcarbamate (AKSci 8820CF, also 95%) . This parity ensures that any observed differential activity in downstream screening stems from the unique 2,6-dimethylanilino group rather than from a discrepancy in starting material purity.

Chemical Quality Control Building Block Procurement Purity Benchmarking

Absence of Published Bioactivity Data Contrasts with Validated PAI-1 Inhibitor Tiplaxtinin, Informing Screening Strategy

No inhibitory constant (IC50, Ki) or ADME data have been published for CAS 866143-50-2 in peer-reviewed literature or public databases like ChEMBL as of the time of writing. This stands in stark contrast to the well-characterized, structurally distinct indole oxoacetic acid PAI-1 inhibitor tiplaxtinin (PAI-039), which exhibits a reported IC50 of 2.7 µM in a spectrophotometric PAI-1 assay [1]. The target compound's unknown bioactivity profile means it cannot be selected over tiplaxtinin for targeted biological studies without prior primary screening; its procurement value currently rests on its novel chemotype for exploratory or library construction purposes.

PAI-1 Inhibition Drug Discovery Screening Activity Gap Analysis

Oxime Carbamate Functionality Provides a Platform for Diverse Chemical Derivatization Beyond N-1-Phenyl Indol-2-ones

The oxime carbamate group in CAS 866143-50-2 serves as a dual functionality handle that can undergo selective transformations, such as carbamate hydrolysis to release the free oxime or reductive cleavage to yield a 3-aminoindol-2-one, which are valuable intermediates for generating kinase-focused libraries [1]. In contrast, 1-phenyl-1H-indol-2-one itself (CAS 3335-98-6) lacks the oxime carbamate arm entirely, limiting synthetic versatility. This reactivity profile is consistent with established procedures for carbamate indole derivatives, where oxime intermediates are key for late-stage functionalization [1].

Combinatorial Chemistry Oxime Reduction Kinase Inhibitor Building Block

Strategic Application Scenarios for 866143-50-2 Based on Quantified Differentiators


Exploratory PAI-1 or Serine Protease Inhibitor Library Expansion

The validated 95% purity and unique 2,6-dimethylanilino carbamate make this compound a valuable addition to a focused library of oxime-based serine protease inhibitors. Its structural divergence from commercially available N-alkyl analogs, as noted in US 2005/0119326 A1 [1], allows SAR teams to probe the effect of a hindered aniline moiety on PAI-1 binding without the confounding variable of a purity differential relative to its cyclohexyl analog (95% for both).

Chemical Biology Probe Generation via Reductive Cleavage

The oxime carbamate group serves as a masked amino handle. As established in synthetic protocols for indole carbamates [1], reductive cleavage can yield a 3-amino-1-phenylindol-2-one scaffold, a privileged intermediate for designing kinase-specific probes. This derivatization potential is not present in the simpler 1-phenyl-indol-2-one scaffold, providing a clear procurement rationale for chemical biology groups focused on target elucidation.

High-Throughput Screening (HTS) of Uncharacterized N-Aryl Oxime Chemotypes

The total absence of published bioactivity data for this compound contrasts with the characterized profile of tiplaxtinin (IC50 = 2.7 µM) [1]. This makes CAS 866143-50-2 a suitable candidate for inclusion in first-pass, unbiased HTS campaigns aimed at identifying novel PAI-1 or general protease inhibitor hits, where the 'activity gap' itself is a scientific selection criterion to avoid known mechanisms.

Quote Request

Request a Quote for 3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.